XLogP3 Differentiation from Unsubstituted Analog: 1.55 Log Unit Shift Indicating Substantially Higher Hydrophilicity
The target compound exhibits an XLogP3 of -1.1, compared to +0.4462 for the unsubstituted analog methyl 3-(1H-pyrazol-1-yl)propanoate (CAS 89943-28-2), representing a net shift of approximately -1.55 log units . This difference exceeds the typical 0.5–1.0 log unit threshold considered meaningful for fragment library design, where logP < 3 is a rule-of-three criterion, and lower logP fragments are prioritized for aqueous solubility and ligand efficiency optimization . The 4-carbamoyl group thus converts a moderately lipophilic fragment (LogP +0.45) into a polar fragment (XLogP3 -1.1) suitable for targeting polar binding sites.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = -1.1 |
| Comparator Or Baseline | Methyl 3-(1H-pyrazol-1-yl)propanoate (CAS 89943-28-2): LogP = +0.4462 |
| Quantified Difference | Δ ≈ -1.55 log units (target more hydrophilic) |
| Conditions | XLogP3 computed by XLogP3 3.0 algorithm (PubChem/BOC Sciences); comparator LogP from ChemScene computational chemistry data |
Why This Matters
This logP difference dictates aqueous solubility ranking, chromatographic retention time, and passive membrane permeability—directly impacting compound selection in fragment screening libraries and SAR progression.
